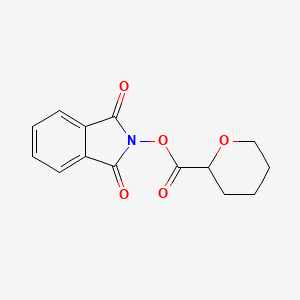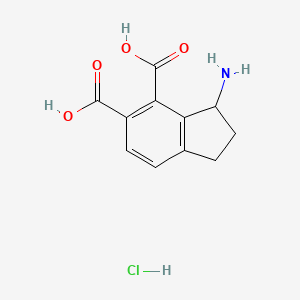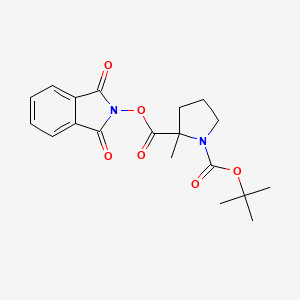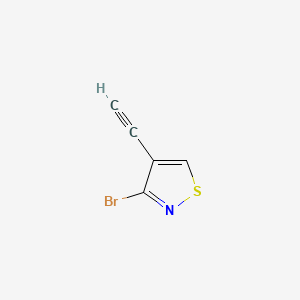![molecular formula C9H13N3O3 B6605677 4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate CAS No. 2243508-04-3](/img/structure/B6605677.png)
4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate, commonly known as AMPOP, is an organic compound with a wide range of applications in the scientific community. This compound is a colorless, crystalline solid with a melting point of approximately 150°C, and is soluble in water and most organic solvents. It has been used in numerous scientific studies due to its unique properties and potential for a variety of applications. In
科学研究应用
AMPOP has been used in numerous scientific studies due to its unique properties and potential for a variety of applications. It has been used in the study of enzyme kinetics, as a substrate for enzymes, and as a model compound for studying enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure of DNA. In addition, AMPOP has been used in the study of the pharmacokinetics of drugs, as a model compound for studying drug metabolism, and as a tool for the development of new drugs.
作用机制
AMPOP is an organic compound that acts as an enzyme substrate and is involved in the catalytic reactions of enzymes. When AMPOP binds to an enzyme, it undergoes a conformational change that results in the formation of an enzyme-AMPOP complex. This complex then undergoes a series of chemical reactions that result in the formation of the desired product. The exact mechanism of action of AMPOP is not fully understood, but it is believed to involve the formation of an intermediate complex between the enzyme and AMPOP, followed by a series of chemical reactions that result in the formation of the desired product.
Biochemical and Physiological Effects
AMPOP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that AMPOP can inhibit the activity of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, AMPOP has been shown to inhibit the activity of other enzymes, including proteases and phosphatases, which are involved in the breakdown of proteins and nucleic acids. Furthermore, AMPOP has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of the immune system.
实验室实验的优点和局限性
AMPOP has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in a variety of solvents, including water. Furthermore, it is relatively stable and has a low toxicity profile. However, there are some limitations to using AMPOP in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify. In addition, it can be difficult to quantify the amount of AMPOP present in a sample, as it is a colorless solid.
未来方向
There are numerous potential future directions for the use of AMPOP. For example, it could be used in the development of new drugs or as a tool for drug delivery. In addition, it could be used to study the structure and function of proteins and to develop new enzyme-catalyzed reactions. Furthermore, it could be used to study the pharmacokinetics of drugs, as well as to study the structure and function of DNA. Finally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanisms of action of drugs.
合成方法
AMPOP can be synthesized in a variety of ways, including simple acid-base reactions, condensation reactions, and oxidation-reduction reactions. In one method, a solution of 4-amino-3-methoxy-3-oxopropylpyridine in aqueous sodium hydroxide is treated with an aqueous solution of potassium iodide, followed by the addition of aqueous hydrochloric acid to the reaction mixture. This reaction results in the formation of AMPOP and potassium chloride. In another method, AMPOP can be synthesized from 4-amino-3-methoxy-3-oxopropylpyridine and acetic anhydride. The reaction is heated in the presence of an acid catalyst, such as sulfuric acid, and the resulting product is AMPOP.
属性
IUPAC Name |
methyl 3-[(1-hydroxy-4-iminopyridin-3-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-9(13)2-4-11-8-6-12(14)5-3-7(8)10/h3,5-6,10-11,14H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHAUPHHKRYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CN(C=CC1=N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)

amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)



![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)


![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)